molecular formula C11H11Cl2FN4 B2498206 N2-(3-chloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride CAS No. 1396687-30-1

N2-(3-chloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

Cat. No.: B2498206
CAS No.: 1396687-30-1
M. Wt: 289.14
InChI Key: VOXXHQHSOCGNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(3-chloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C11H11Cl2FN4 and its molecular weight is 289.14. The purity is usually 95%.
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Scientific Research Applications

Pharmacogenetics and Chemotherapy

One significant area of application for this compound is in the realm of pharmacogenetics, particularly concerning chemotherapy. Research has identified pharmacogenetic markers that are crucial predictors of fluoropyrimidine toxicity. For instance, variants in the DPYD, TYMS, CDA, and MTHFR genes have been clinically proven to significantly predict adverse reactions to fluoropyrimidine drugs, which are extensively used for solid cancer treatments. These adverse drug reactions, often necessitating treatment discontinuation, pose a major clinical problem. Studies have shown that certain DPYD sequence variants are found in a portion of the population and are strongly associated with grade 3-4 toxicity, highlighting the importance of genetic testing before fluoropyrimidine therapy to potentially reduce the risk of severe adverse effects (Loganayagam et al., 2013).

Moreover, genotyping of DPYD2A has been emphasized as a safety and cost-effective strategy for individualizing fluoropyrimidine therapy. A study demonstrated the feasibility, safety, and cost benefits of DPYD2A genotype-guided dosing, significantly improving the safety of fluoropyrimidine therapy for patients. This approach has been shown to reduce the risk of grade ≥ 3 toxicity significantly, making it a compelling case for upfront genotyping in clinical practice (Deenen et al., 2016).

Understanding of Specific Receptor Bindings

Another critical application of this chemical compound is in the study of receptor bindings, particularly in neurology. For example, the use of specific analogues allows for in vivo visualization of dopamine and its metabolites in nigrostriatal nerve endings, offering insights into diseases like Parkinson's. This application is fundamental in understanding the dopaminergic impairment and its clinical manifestations, offering a pathway to novel diagnostic and therapeutic approaches (Calne et al., 1985).

Properties

IUPAC Name

2-N-(3-chloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN4.ClH/c1-6-4-10(14)17-11(15-6)16-7-2-3-9(13)8(12)5-7;/h2-5H,1H3,(H3,14,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXXHQHSOCGNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.